molecular formula C10H15FN2O2 B2545244 4-fluoro-N-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]oxolan-3-amine CAS No. 2197820-15-6

4-fluoro-N-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]oxolan-3-amine

Cat. No.: B2545244
CAS No.: 2197820-15-6
M. Wt: 214.24
InChI Key: ATCQMFDXBDQGBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that contains functional groups such as fluoro, methyl, oxazol, and oxolan . These types of compounds are often used in organic synthesis and can have various applications depending on their specific structures and properties .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds can undergo a variety of reactions. For example, pinacol boronic esters can undergo protodeboronation to form new compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of certain functional groups would all influence its properties .

Scientific Research Applications

Chiral Resolution and Analytical Applications

  • Enantiopure Chiral Resolution Reagent Development : A study introduced (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane as a synthetic, enantiopure chiral resolution reagent. This compound, derived from enantiopure (2S,3S)-phenylglycidol, reacts with α-chiral primary and secondary amines through regioselective ring-opening. The resulting diastereomeric products can be easily identified and quantified by NMR and HPLC, highlighting the versatility of this fluorinated compound in analyzing scalemic mixtures of amines (Rodríguez-Escrich et al., 2005).

Corrosion Inhibition

  • Triazole Schiff Bases as Corrosion Inhibitors : Research into triazole Schiff bases, including compounds with fluorine substituents, has shown their effectiveness as corrosion inhibitors on mild steel in acidic media. The study emphasizes the role of fluorine in enhancing the inhibition efficiency through electrochemical and quantum chemical evaluations (Chaitra et al., 2015).

Synthetic Pathways and Compound Development

  • Novel Synthetic Routes and Compound Characterization : A broad range of studies has focused on synthesizing and characterizing new organic compounds with potential applications in materials science, drug delivery, and as antimicrobial agents. This includes the development of core–shell nanoparticles based on bifunctional poly(2-oxazoline) macromonomer surfactants (Kampmann et al., 2016), and the synthesis of 5-methylene-1,3-oxazolidin-2-ones via electrochemical methods using acetylenic amines and CO2 (Feroci et al., 2005).

Safety and Hazards

The safety and hazards associated with a compound like this would depend on its specific properties. Some similar compounds can be hazardous and require careful handling .

Future Directions

The future directions for research on a compound like this could be vast. It might be used in the development of new synthetic methods, or it could have potential applications in fields like medicine or materials science .

Properties

IUPAC Name

4-fluoro-N-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]oxolan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15FN2O2/c1-7-8(3-12-15-7)4-13(2)10-6-14-5-9(10)11/h3,9-10H,4-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATCQMFDXBDQGBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CN(C)C2COCC2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.